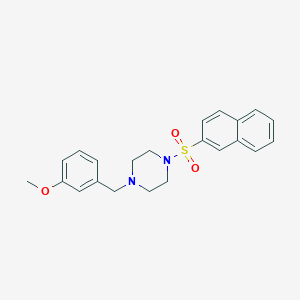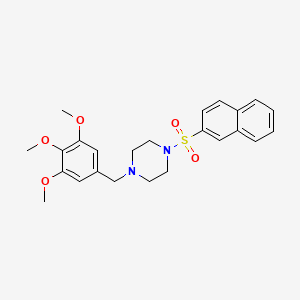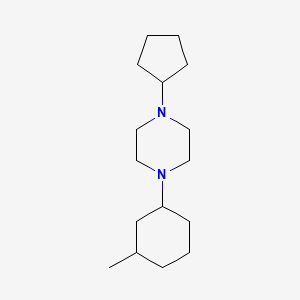![molecular formula C20H16N2O3 B10887465 methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)
methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE is a complex organic compound with the molecular formula C24H20N4O4. This compound is known for its unique structure, which includes a naphthylcarbonyl group and a hydrazono linkage. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of methyl 4-formylbenzoate with 2-naphthylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mecanismo De Acción
The mechanism by which METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and naphthylcarbonyl groups. These interactions can modulate biological pathways and lead to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthylcarbonyl-containing molecules. Examples include:
- METHYL 4-{[(E)-2-(2-METHOXY-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
- METHYL 4-{[(E)-2-(2-CHLORO-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
Uniqueness
What sets METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C20H16N2O3/c1-25-20(24)16-8-6-14(7-9-16)13-21-22-19(23)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,23)/b21-13+ |
Clave InChI |
JLBUMJFONXDLBZ-FYJGNVAPSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10887405.png)
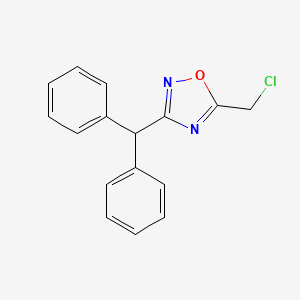
![N-(3,5-dimethyl-1,2-oxazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887414.png)
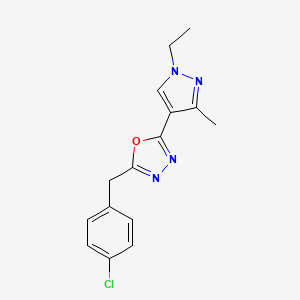
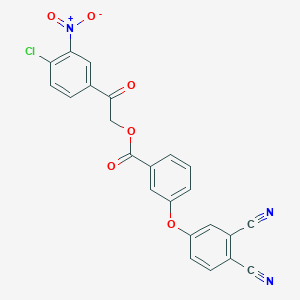
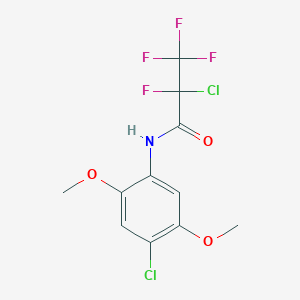
![1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10887441.png)

